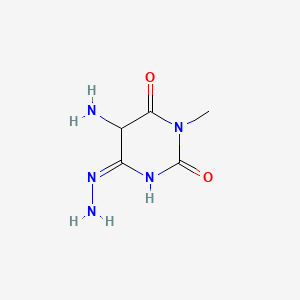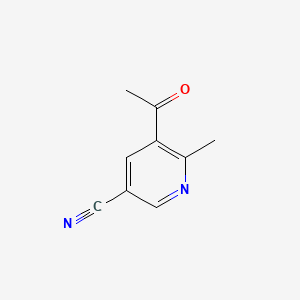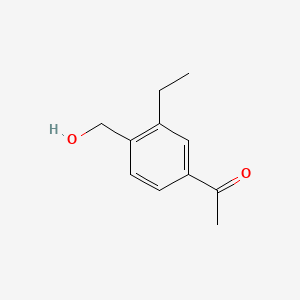
14(15)-EpEDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14(15)-EpEDE is a naturally occurring compound found in various plants and fruits, such as apples, pears, and grapes. It is a polyphenol and a member of the family of flavonoids. 14(15)-EpEDE has been extensively studied for its potential health benefits, including antioxidant and anti-inflammatory properties. In recent years, 14(15)-EpEDE has gained increased attention for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
14(15)-EpEDE has been studied extensively for its potential health benefits. It has been shown to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. For example, 14(15)-EpEDE has been found to be effective in reducing oxidative stress and inflammation in the brain, which may be beneficial in the treatment of Alzheimer’s disease and other age-related neurological disorders. Additionally, 14(15)-EpEDE has been shown to inhibit the growth of certain cancer cells, suggesting that it may be useful in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 14(15)-EpEDE is not yet fully understood. However, research suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 14(15)-EpEDE has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
14(15)-EpEDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 14(15)-EpEDE can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects. Additionally, 14(15)-EpEDE has been shown to reduce oxidative stress and protect against cell damage, suggesting that it may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 14(15)-EpEDE in laboratory experiments has several advantages. First, it is a naturally occurring compound, which eliminates the need for synthetic chemicals. Additionally, 14(15)-EpEDE is relatively stable and can be stored for long periods of time. However, there are some limitations associated with the use of 14(15)-EpEDE in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents. Additionally, 14(15)-EpEDE is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 14(15)-EpEDE are still being explored. Future research should focus on exploring its potential use in the treatment of various diseases, such as Alzheimer’s disease and cancer. Additionally, further research should be conducted to better understand the mechanism of action of 14(15)-EpEDE and to identify potential new applications. Additionally, research should focus on developing more efficient and cost-effective methods for synthesizing 14(15)-EpEDE. Finally, research should be conducted to identify new sources of 14(15)-EpEDE and to develop methods for extracting it from natural sources.
Synthesemethoden
14(15)-EpEDE can be synthesized using a variety of methods. One method involves the use of a palladium-catalyzed intramolecular cyclization of a 2-alkynyl-substituted flavanone. This method has been used to synthesize 14(15)-EpEDE in high yields with good selectivity. Alternatively, 14(15)-EpEDE can be synthesized through the condensation of a flavanone and a 2-alkynyl-substituted benzaldehyde.
Eigenschaften
IUPAC Name |
(8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-8,11-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWLXDDSYHRTE-ZSTLDFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14(15)-EpEDE | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)




